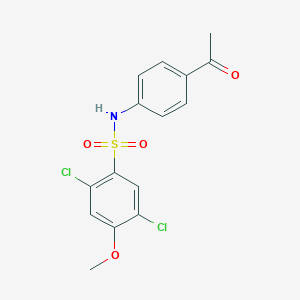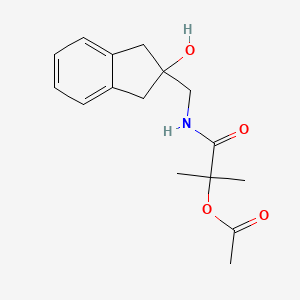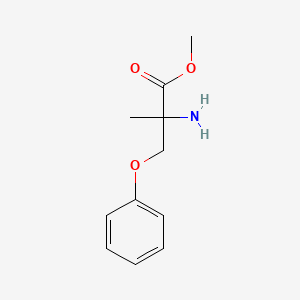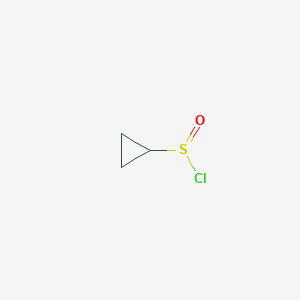
Cyclopropanesulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanesulfonyl chloride is a chemical compound with the molecular formula C3H5ClO2S . It is a useful research chemical .
Synthesis Analysis
Cyclopropanesulfonyl chloride can be synthesized from cyclopropylmagnesium bromide . It can also be used in the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives, which can serve as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors .Molecular Structure Analysis
The molecular structure of Cyclopropanesulfonyl chloride consists of a three-membered carbon ring (cyclopropane) attached to a sulfonyl chloride group .Chemical Reactions Analysis
While specific chemical reactions involving Cyclopropanesulfonyl chloride are not detailed in the search results, it is known that sulfonyl chlorides are generally reactive and can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
Cyclopropanesulfonyl chloride is a colorless liquid . It has a density of 1.38 g/mL at 25 °C, a refractive index (n20/D) of 1.4770, and a flash point of 204 °F .Scientific Research Applications
Chemical Reactions and Synthesis
Cyclopropanesulfinyl chloride is involved in various chemical reactions and synthesis processes. For instance, it participates in destannylative Pummerer-type rearrangement, where compounds like 1-(phenylsulfinyl)-1-(tributylstannyl)cyclopropane are treated with acyl chlorides or alkyl chloroformate, leading to the formation of phenylsulfenylcyclopropanes (Pohmakotr & Sithikanchanakul, 1989). Similarly, methylenecyclopropanes react with phenylsulfenyl chloride to yield various cyclobutene derivatives, demonstrating the versatility of cyclopropanesulfinyl chloride in organic synthesis (Liu & Shi, 2004).
Mechanistic Studies
Cyclopropanesulfinyl chloride is also significant in mechanistic studies. Research has been conducted on cyclopropanesulfonyl chloride, which is closely related to cyclopropanesulfinyl chloride. These studies focus on the mechanisms of hydrolysis and reactions with tertiary amines, providing insights into the behavior of small, strained ring systems (King, Lam, & Ferrazzi, 1993).
Synthetic Methodologies
Cyclopropanesulfinyl chloride is used in the synthesis of other important intermediates. For example, cyclopropane carbonyl chloride, an important intermediate, can be synthesized from γ-butyrolactone using cyclopropanesulfinyl chloride as a reagent (Xiao-hong, 2007). This demonstrates its utility in creating valuable compounds for further chemical applications.
Photolytic Reactions
Cyclopropanesulfinyl chloride is also involved in photolytic reactions. For example, the phototrifluoromethylsulfenylation of phenylcyclopropane using trifluoromethylsulfenyl chloride leads to the formation of various compounds, indicating the potential of cyclopropanesulfinyl chloride in photochemical processes (Munavalli et al., 1998).
Safety And Hazards
properties
IUPAC Name |
cyclopropanesulfinyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClOS/c4-6(5)3-1-2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIPMEXSSYTVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanesulfinyl chloride | |
CAS RN |
139631-61-1 |
Source


|
| Record name | cyclopropanesulfinyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

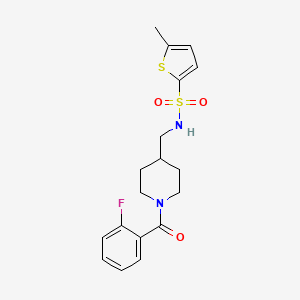
![N-(3-methoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449890.png)
![4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2449891.png)
![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2449893.png)
![N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2449894.png)
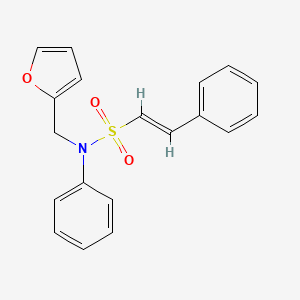

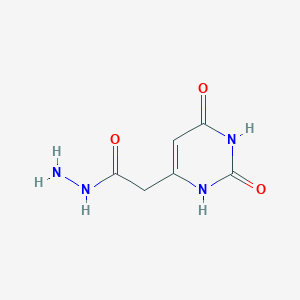
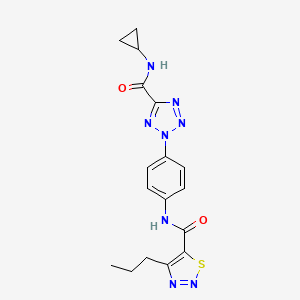
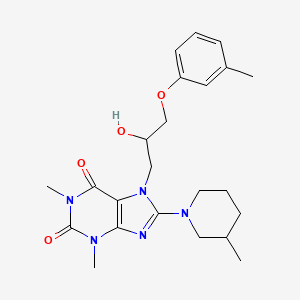
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide](/img/structure/B2449907.png)
